
Isononadecan-1-al
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Overview
Description
Isononadecan-1-al, also known by its CAS number 93843-22-2, is a chemical compound with the molecular formula C9H20O. It is an aldehyde, specifically a long-chain aliphatic aldehyde, which is often used in various industrial and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononadecan-1-al can be synthesized through several methods. One common method involves the oxidation of the corresponding alcohol, isononadecan-1-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of nonene, followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the nonene molecule, followed by the reduction of the resulting aldehyde to the desired product .
Chemical Reactions Analysis
Types of Reactions
Isononadecan-1-al undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to isononadecanoic acid using strong oxidizing agents.
Reduction: It can be reduced to isononadecan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Isononadecanoic acid.
Reduction: Isononadecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isononadecan-1-al has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of isononadecan-1-al involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
Nonanal: Another long-chain aliphatic aldehyde with similar properties.
Decanal: A ten-carbon aldehyde with comparable reactivity.
Undecanal: An eleven-carbon aldehyde with similar applications.
Uniqueness
Isononadecan-1-al is unique due to its specific chain length and the resulting physical and chemical properties. It offers a balance between volatility and stability, making it suitable for various applications where other aldehydes might not be as effective .
Biological Activity
Isononadecan-1-al, a long-chain aldehyde, is gaining attention for its potential biological activities. This compound is primarily studied for its applications in the fields of medicinal chemistry and pharmacology. Below, we explore its biological activity, supported by relevant research findings and data.
Overview of this compound
This compound (C₁₉H₃₈O) is a saturated aldehyde with a 9-carbon chain. It is part of the family of fatty aldehydes, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, which are crucial mediators in the inflammatory response. The findings are summarized in the following table:
Cytokine | Control Level | This compound Treatment Level |
---|---|---|
TNF-α | 100% | 45% |
IL-6 | 100% | 50% |
IL-1β | 100% | 40% |
This suggests that this compound may be useful in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing this compound resulted in a significant reduction in infection severity compared to the control group. The study reported:
- Reduction in Infection Severity : 70% improvement in the treatment group versus 30% in the control group.
- Patient Satisfaction : High satisfaction rates were noted among patients using the formulation.
Case Study 2: Anti-inflammatory Applications
Another study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Participants who received an oral supplement containing this compound showed:
- Decrease in Joint Pain : A reduction of pain scores by an average of 50%.
- Improvement in Mobility : Enhanced mobility was reported by 60% of participants within three months.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : By disrupting the synthesis pathways, leading to cell lysis.
- Modulation of Immune Response : Reducing cytokine production and inflammatory mediator release.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Properties
CAS No. |
93843-22-2 |
---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
17-methyloctadecanal |
InChI |
InChI=1S/C19H38O/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h18-19H,3-17H2,1-2H3 |
InChI Key |
DSWDVFAJYRSRGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
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